molecular formula C8H5BrClF3 B12847445 1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene CAS No. 1349715-54-3

1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene

Cat. No.: B12847445
CAS No.: 1349715-54-3
M. Wt: 273.48 g/mol
InChI Key: LNUYNHQUISZQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene is an organic compound with the molecular formula C8H5BrClF3. This compound is characterized by the presence of a benzene ring substituted with a bromo, trifluoroethyl, and chloro group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene and 1-bromo-2,2,2-trifluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene undergoes various types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under reflux conditions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include various substituted benzene derivatives.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, and other biochemical processes.

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene can be compared with similar compounds:

    Similar Compounds: Compounds such as 1-bromo-2,2,2-trifluoroethylbenzene and 1-chloro-2,2,2-trifluoroethylbenzene share structural similarities.

    Uniqueness: The presence of both bromo and chloro groups in this compound makes it unique and provides distinct reactivity compared to its analogs.

Properties

CAS No.

1349715-54-3

Molecular Formula

C8H5BrClF3

Molecular Weight

273.48 g/mol

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-2-chlorobenzene

InChI

InChI=1S/C8H5BrClF3/c9-7(8(11,12)13)5-3-1-2-4-6(5)10/h1-4,7H

InChI Key

LNUYNHQUISZQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.